3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one
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Overview
Description
3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one is a complex organic compound that features a unique combination of a thiazole ring and a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2H-1-benzopyran-2-one with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and benzopyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and may exhibit similar biological activities.
Benzopyran Derivatives:
Uniqueness
What sets 3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one apart is its unique combination of the thiazole and benzopyran structures, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
823213-20-3 |
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Molecular Formula |
C13H8N2O2S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-[2-(methylideneamino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C13H8N2O2S/c1-14-13-15-10(7-18-13)9-6-8-4-2-3-5-11(8)17-12(9)16/h2-7H,1H2 |
InChI Key |
ITYADJVPWIOYLI-UHFFFAOYSA-N |
Canonical SMILES |
C=NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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